2-メトキシカルボニル-3-メトキシフェニルボロン酸

説明

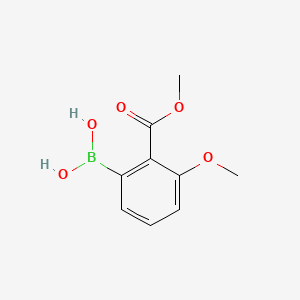

2-Methoxycarbonyl-3-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with methoxycarbonyl and methoxy groups. The unique structure of 2-Methoxycarbonyl-3-methoxyphenylboronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

科学的研究の応用

2-Methoxycarbonyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

作用機序

Target of Action

2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are carbon-carbon bonds in organic molecules, where it participates in transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction affects the carbon-carbon bond formation pathway in organic synthesis . This reaction can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .

Pharmacokinetics

Boronic acid esters, in general, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of the surrounding medium .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other organic compounds .

Action Environment

The action of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is influenced by environmental factors such as pH and temperature . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of its environment .

準備方法

The synthesis of 2-Methoxycarbonyl-3-methoxyphenylboronic acid typically involves the reaction of 3-methoxybenzoic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 3-methoxybenzoic acid is first converted to its corresponding boronic ester, which is then subjected to palladium-catalyzed cross-coupling with an appropriate aryl halide . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Industrial production of 2-Methoxycarbonyl-3-methoxyphenylboronic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

類似化合物との比較

2-Methoxycarbonyl-3-methoxyphenylboronic acid can be compared with other similar compounds, such as:

2-Methoxyphenylboronic acid: This compound lacks the methoxycarbonyl group, which can affect its reactivity and applications.

4-Methoxycarbonylphenylboronic acid: The position of the methoxycarbonyl group on the phenyl ring can influence the compound’s chemical properties and reactivity.

4-Methoxyphenylboronic acid: Similar to 2-Methoxycarbonyl-3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and applications.

The unique combination of methoxy and methoxycarbonyl groups in 2-Methoxycarbonyl-3-methoxyphenylboronic acid provides distinct reactivity and selectivity, making it a valuable compound in various chemical and industrial applications.

生物活性

2-Methoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of 2-methoxycarbonyl-3-methoxyphenylboronic acid, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13B O4

- Molecular Weight : 210.02 g/mol

- Structure : The compound features a phenyl ring with methoxy and methoxycarbonyl substituents, which influence its reactivity and biological interactions.

The biological activity of 2-methoxycarbonyl-3-methoxyphenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to modulate enzyme activity and interfere with cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular responses and gene expression.

- Antimicrobial Activity : Preliminary studies suggest that boronic acids exhibit antibacterial properties against certain pathogens.

Anticancer Activity

Research indicates that 2-methoxycarbonyl-3-methoxyphenylboronic acid may possess anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving proteasome inhibition and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Proteasome inhibition |

| A549 (Lung Cancer) | 4.8 | Apoptosis induction |

| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promise against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | Strong |

| Bacillus cereus | 64 µg/mL | Weak |

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal demonstrated that treatment with 2-methoxycarbonyl-3-methoxyphenylboronic acid led to significant apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer . -

Evaluation of Antimicrobial Properties :

Another investigation focused on the antimicrobial efficacy of various boronic acids, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated a promising antibacterial effect, suggesting potential applications in treating infections caused by resistant strains .

Pharmacokinetics

Understanding the pharmacokinetics of 2-methoxycarbonyl-3-methoxyphenylboronic acid is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound exhibits good gastrointestinal absorption.

- Distribution : It can penetrate cell membranes due to its lipophilic nature.

- Metabolism : Metabolic pathways involve conjugation reactions, leading to active metabolites that may enhance its biological effects.

- Excretion : Primarily eliminated via renal pathways.

特性

IUPAC Name |

(3-methoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEICUNBBGBPHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681862 | |

| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-41-5 | |

| Record name | Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。